Cas no 6940-78-9 (1-Bromo-4-chlorobutane)
1-Bromo-4-chlorobutane Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-4-chlorobutane
- Tetramethylene chlorobromide
- Tetramethylene bromochloride
- 1-brom-4-chlorbutan
- 1-bromo-4-chloro-butane
- 1-Chloro-4-bromobutane
- 4-Bromo-1-chlorobutane
- 4-bromobutanyl chloride
- 4-Bromobutyl Chloride
- Butane,1-bromo-4-chloro
- 4-Chlorobutyl Bromide
- Butane, 1-bromo-4-chloro-
- NIDSRGCVYOEDFW-UHFFFAOYSA-N
- 4-chlorobromobutane
- NSC60193
- bromo-4-chlorobutane
- bromo 4 chlorobutane
- 4-Chloro-bromobutane
- Bromo-4-chloro-butane
- 1-bromo 4-chorobutane
- l-bromo-4-chlorobutane
- 4-Chlorobutyl Bromide'
- 4-chloro-1-bromobutane
- 1
- 4-chloro-1-bromo-butane
- FS-4201
- InChI=1/C4H8BrCl/c5-3-1-2-4-6/h1-4H
- 3WY7Z6MQN8
- UNII-3WY7Z6MQN8
- AKOS009159270
- DTXSID1049350
- 1-bromo 4-chlorobutane
- DTXCID4029309
- 1219803-72-1
- Q-200112
- 6940-78-9
- NS00036845
- TETRAMETHYLENECHLOROBROMIDE
- EN300-31202
- CS-W017647
- SCHEMBL187403
- CHEMBL350215
- Tox21_202866
- NCGC00260412-01
- NSC 60193
- NSC-60193
- MFCD00001010
- 1-Bromo-4-chlorobutane, 99%
- B1345
- F0001-1805
- C4H8BrCl
- 1-bromo-4-chloro butane
- FT-0607499
- CAS-6940-78-9
- F11271
- EINECS 230-089-3
-
- MDL: MFCD00001010
- Inchi: 1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2
- InChI Key: NIDSRGCVYOEDFW-UHFFFAOYSA-N
- SMILES: BrCCCCCl
- BRN: 1098275
Computed Properties
- Exact Mass: 169.95000
- Monoisotopic Mass: 169.94979g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 3
- Complexity: 23.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not available
- Density: 1.488 g/mL at 25 °C(lit.)
- Boiling Point: 81°C/30mmHg
- Flash Point: Fahrenheit: 140 ° f
Celsius: 60 ° c - Refractive Index: n20/D 1.4875(lit.)
- Water Partition Coefficient: Slightly soluble
- PSA: 0.00000
- LogP: 2.40030
- Solubility: Not available
- Sensitiveness: Sensitive to light
1-Bromo-4-chlorobutane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S23-S24/25-S37/39-S26
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3
- Risk Phrases:R36/37/38
- Packing Group:III
- Safety Term:3
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature(BD57471)
1-Bromo-4-chlorobutane Customs Data
- HS CODE:29034980
- Customs Data:
China Customs Code:
2903799090Overview:
2903799090 Other acyclic hydrocarbon halogenated derivatives(Containing two or more different halogens).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Summary:
2903799090 halogenated derivatives of acyclic hydrocarbons containing two or more different halogens.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-Bromo-4-chlorobutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B60800-25G |
1-Bromo-4-chlorobutane |
6940-78-9 | 25g |
¥394.32 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B60800-100G |
1-Bromo-4-chlorobutane |
6940-78-9 | 100g |
¥976.37 | 2023-11-11 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1345-25g |
1-Bromo-4-chlorobutane |
6940-78-9 | 97.0%(GC) | 25g |
¥250.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1345-500g |
1-Bromo-4-chlorobutane |
6940-78-9 | 97.0%(GC) | 500g |
¥1685.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BJ690-500g |
1-Bromo-4-chlorobutane |
6940-78-9 | 99% | 500g |
¥413.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BJ690-100g |
1-Bromo-4-chlorobutane |
6940-78-9 | 99% | 100g |
¥97.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BJ690-25g |
1-Bromo-4-chlorobutane |
6940-78-9 | 99% | 25g |
¥32.0 | 2022-05-30 | |
| TRC | B682650-1g |
1-Bromo-4-chlorobutane |
6940-78-9 | 1g |
$ 82.00 | 2023-09-08 | ||
| TRC | B682650-5g |
1-Bromo-4-chlorobutane |
6940-78-9 | 5g |
$ 121.00 | 2023-04-18 | ||
| TRC | B682650-10g |
1-Bromo-4-chlorobutane |
6940-78-9 | 10g |
$ 167.00 | 2023-04-18 |
1-Bromo-4-chlorobutane Suppliers
1-Bromo-4-chlorobutane Related Literature
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1. Novel fused bicyclic sulphur compoundsPaul A. Delaney,Robert A. W. Johnstone,Paul A. Leonard,Peter Regan J. Chem. Soc. Perkin Trans. 1 1991 285
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Lei Hu,Li Gao,Changkun Zhang,Xiaoming Yan,Xiaobin Jiang,Wenji Zheng,Xuehua Ruan,Xuemei Wu,Guihua Yu,Gaohong He J. Mater. Chem. A 2019 7 21112
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Dilip K. Pandey,Shidheshwar B. Ankade,Abad Ali,C. P. Vinod,Benudhar Punji Chem. Sci. 2019 10 9493
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4. Synthesis of 1,2-fused indoles by radical cyclisation1Christopher J. Moody,Claire L. Norton Synthesis of 12-fused indoles by radical cyclisation1. Christopher J. Moody Claire L. Norton J. Chem. Soc. Perkin Trans. 1 1997 2639
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Lei Hu,Li Gao,Xiaoming Yan,Wenji Zheng,Yan Dai,Ce Hao,Xuemei Wu,Gaohong He J. Mater. Chem. A 2019 7 15137
Additional information on 1-Bromo-4-chlorobutane
Professional Introduction to 1-Bromo-4-chlorobutane (CAS No. 6940-78-9)
1-Bromo-4-chlorobutane, with the chemical formula C₄H₉BrCl, is a significant compound in the field of organic synthesis and pharmaceutical research. This brominated and chlorinated alkane is widely utilized as an intermediate in the synthesis of various bioactive molecules. Its unique structural properties, characterized by the presence of both bromine and chlorine substituents on a butane backbone, make it a versatile building block for medicinal chemistry applications.
The compound's molecular structure allows for diverse functionalization pathways, enabling chemists to explore a wide range of derivatives with potential therapeutic benefits. In recent years, the interest in 1-Bromo-4-chlorobutane has surged due to its role in developing novel pharmaceuticals and agrochemicals. The bromine and chlorine atoms provide reactive sites that can be selectively modified, facilitating the creation of complex molecular architectures.
Recent advancements in synthetic methodologies have highlighted the utility of 1-Bromo-4-chlorobutane in constructing heterocyclic compounds, which are prevalent in many modern drugs. For instance, studies have demonstrated its effectiveness in generating pyridine and quinoline derivatives, which are known for their biological activities. The ability to introduce these functional groups efficiently makes 1-Bromo-4-chlorobutane a valuable reagent in drug discovery pipelines.
In the realm of medicinal chemistry, 1-Bromo-4-chlorobutane has been explored for its potential in creating kinase inhibitors and other targeted therapies. The compound's reactivity allows for the facile introduction of pharmacophores that can interact with specific biological targets. This has led to several research groups investigating its applications in developing treatments for diseases such as cancer and inflammatory disorders.
The synthesis of 1-Bromo-4-chlorobutane typically involves the bromination and chlorination of butane or its derivatives. These reactions are often carried out under controlled conditions to ensure high yield and purity. The compound's stability under various reaction conditions makes it a preferred choice for multi-step syntheses where intermediate isolation is required.
One of the most compelling aspects of 1-Bromo-4-chlorobutane is its role in producing chiral molecules, which are essential for many pharmaceuticals. By carefully controlling reaction conditions, chemists can generate enantiomerically pure derivatives of 1-Bromo-4-chlorobutane, expanding its utility in asymmetric synthesis. This capability is particularly important for drugs where stereochemistry plays a critical role in efficacy and safety.
Recent studies have also explored the use of 1-Bromo-4-chlorobutane in polymer chemistry, where it serves as a monomer or crosslinking agent. The introduction of bromine and chlorine atoms into polymer backbones can enhance material properties such as thermal stability and solubility. These modifications are particularly relevant for developing advanced materials used in electronics and coatings.
The environmental impact of using 1-Bromo-4-chlorobutane has also been a subject of research. Efforts have been made to optimize synthetic routes to minimize waste and improve sustainability. Green chemistry principles have been applied to develop more eco-friendly methods for producing this compound, ensuring that its use aligns with global efforts to reduce chemical footprint.
In conclusion, 1-Bromo-4-chlorobutane (CAS No. 6940-78-9) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists. As research continues to uncover new uses for this compound, its importance in advancing chemical science is undeniable.
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